molecular formula C11H15N5 B1434392 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565048-62-5

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1434392
CAS No.: 1565048-62-5
M. Wt: 217.27 g/mol
InChI Key: XMGPHPBVUZLQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol . This compound features a pyrazolo[1,5-a]pyrazine core structure substituted with a diazepane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with diazepane under controlled conditions. The reaction medium is often refluxed for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPHPBVUZLQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 4
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.